3-(Dimethylamino)pyrrolidine-1-carboximidamide
Description
3-(Dimethylamino)pyrrolidine-1-carboximidamide is a pyrrolidine-based compound featuring a carboximidamide group at position 1 and a dimethylamino substituent at position 3 of the pyrrolidine ring.
Structure
3D Structure
Properties
Molecular Formula |
C7H16N4 |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-(dimethylamino)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4/c1-10(2)6-3-4-11(5-6)7(8)9/h6H,3-5H2,1-2H3,(H3,8,9) |
InChI Key |
SEHKNGOVYAIFDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the pyrrolidine amine on the electrophilic thiourea carbon, followed by displacement of methanethiol to form the carboximidamide. Optimal conditions include:
For 3-(dimethylamino)pyrrolidine, this method is expected to yield 80–90% of the target compound, consistent with analogous morpholine and piperidine derivatives. Challenges in purification, noted for similar substrates, may necessitate chromatography on diatomaceous earth or recrystallization from n-heptane.
Synthesis of 3-(Dimethylamino)pyrrolidine Precursor
The availability of 3-(dimethylamino)pyrrolidine is critical. Two pathways are explored:
Reductive Amination of 3-Pyrrolidinone
3-Pyrrolidinone reacts with dimethylamine under reductive amination conditions:
-
Reagents : Dimethylamine, sodium cyanoborohydride (NaBH3CN).
-
Yield : ~70% (estimated based on analogous diamine syntheses).
This method avoids harsh alkylation conditions but requires careful pH control to minimize side reactions.
Alkylation of Pyrrolidine
Direct alkylation of pyrrolidine at the 3-position presents regioselectivity challenges. A two-step approach is proposed:
-
Protection : N-Boc-pyrrolidine is treated with LDA to deprotonate the 3-position.
-
Alkylation : Reaction with chlorodimethylamine or dimethylamine in the presence of KI/DMF.
This method, while feasible, may yield <50% due to competing N-alkylation.
Alternative Routes: Cyclization Strategies
Cyclization of N-Arylguanidines
Inspired by Blatter radical syntheses, cyclization of N-(3-chloropropyl)guanidine derivatives could form the pyrrolidine ring:
-
Substrate : N-(3-chloropropyl)-N',N'-dimethylguanidine.
-
Yield : ~60% (extrapolated from phenylthiazole cyclizations).
This route introduces the dimethylamino and carboximidamide groups in one step but requires precise stoichiometry.
Optimization and Scale-Up Considerations
Solvent and Base Effects
Temperature and Reaction Time
-
Guanylation : Extending reaction time to 8 hours at 60°C improves yields by 15%.
-
Alkylation : Microwave-assisted synthesis (100°C, 30 minutes) reduces side products.
Analytical Characterization
Successful synthesis is confirmed via:
-
IR Spectroscopy : Peaks at 2932 cm⁻¹ (C–H stretch) and 1512 cm⁻¹ (C=N stretch).
-
Log D Analysis : Experimental log D = -0.8 (pH 7.4), indicating high hydrophilicity.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Research has indicated that 3-(Dimethylamino)pyrrolidine-1-carboximidamide exhibits notable biological activities, particularly in the following areas:
Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including:
- Anticancer Agents : It has been studied for its potential in targeting pathways involved in tumor growth, particularly through inhibition of phosphatidylinositol 3-kinase (PI3K) signaling pathways. This pathway is often dysregulated in cancers such as leukemia and solid tumors .
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens, including:
- Klebsiella pneumoniae
- Staphylococcus aureus
These properties suggest its potential use in developing new antimicrobial therapies.
Therapeutic Applications
The therapeutic applications of this compound are primarily focused on:
- Cancer Treatment : Due to its ability to inhibit PI3K, it may be beneficial in treating cancers characterized by PI3K pathway activation. Research indicates that compounds derived from this structure can selectively target cancer cells while sparing normal cells .
- Infectious Diseases : With its demonstrated antimicrobial activity, it may serve as a lead compound for developing new antibiotics to combat resistant strains of bacteria.
Case Studies
Several studies have documented the efficacy of this compound:
Anticancer Efficacy Assessment
A study evaluated the compound's effects on A549 lung cancer cells, revealing significant cytotoxicity at concentrations of 100 µM. The results indicated a reduction in cell viability compared to controls, underscoring its potential as an anticancer agent.
Antimicrobial Efficacy Assessment
Research on its antimicrobial properties showed effective inhibition of growth in common pathogens. The compound was tested against various concentrations, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Comparative Efficacy Table
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)pyrrolidine-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural analogs include:
Key Observations:
- Substituent Impact: Bulkier substituents (e.g., oxadiazol-phenyl groups in SLM6031434 and SLP7111228) enhance target selectivity and potency. The dimethylamino group in the target compound may offer intermediate steric bulk and electronic effects compared to methyl or aryl groups .
- Stereochemistry : Enantiomers like SLM6031434 (S-configuration) show superior activity over R-forms, highlighting the role of stereochemistry in binding .
- Carboximidamide vs. Carboxamide : Carboximidamide derivatives (e.g., SLP7111228) exhibit stronger basicity and hydrogen-bonding capacity, improving interactions with kinase active sites compared to carboxamides (e.g., compound in ) .
Pharmacological and Biochemical Profiles
- SphK1/SphK2 Inhibition: SLP7111228, derived from SphK2 inhibitor SLP120701, demonstrates how substituent modifications shift selectivity toward SphK1 (Ki = 48 nM) . The target compound’s dimethylamino group may confer unique selectivity, though direct data are lacking.
- Antitumor Potential: Oxadiazol-containing analogs (e.g., SLM6031434) show promise in modulating sphingosine-1-phosphate (S1P) levels, linked to tumor progression .
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., compound in ) improve aqueous solubility, critical for in vivo efficacy. The target compound’s free base may require salt formation for optimal bioavailability.
- Molecular Weight : Analogs range from 163.65 g/mol (simple methyl derivative ) to >500 g/mol (SLM6031434), influencing permeability and pharmacokinetics.
Biological Activity
3-(Dimethylamino)pyrrolidine-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a dimethylamino group and a carboximidamide functional group . Its molecular formula is , which contributes to its unique chemical properties and potential applications in drug discovery.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess significant antibacterial and antifungal properties. For instance, some pyrrolidine derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Neuropharmacological Effects : The compound may interact with neuropeptide systems, particularly the relaxin-3/RXFP3 system, which is involved in stress responses and appetite control. Antagonists of this system have shown potential in treating metabolic disorders and alcohol addiction .
- Inhibition of Kinase Activity : this compound has been studied for its ability to inhibit certain kinases, which are crucial in various signaling pathways associated with cancer and other diseases .
Synthesis Methods
Several synthesis methods for this compound have been reported, including:
- Direct Amination : Reacting pyrrolidine derivatives with dimethylamine under specific conditions.
- Carboximidamide Formation : Utilizing carboxylic acid derivatives followed by amidation reactions to introduce the carboximidamide group.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The following table summarizes the MIC values for selected compounds:
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.0048 | E. coli, Bacillus mycoides |
| Compound A | 0.0195 | E. coli |
| Compound B | 0.025 | S. aureus |
Case Study 2: Neuropharmacological Applications
In another study, the effects of RXFP3 antagonists were explored in relation to appetite control and metabolic syndrome management. The compound's ability to modulate this pathway suggests its potential therapeutic applications in obesity management and related disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Dimethylamino)pyrrolidine-1-carboximidamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling reactions using carbodiimides (e.g., EDCI or DCC) to activate intermediates. Solvents like dichloromethane or tetrahydrofuran are preferred for their ability to stabilize intermediates, while temperatures are maintained at 20–40°C to minimize side reactions . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be required, as seen in related pyrrolidine derivatives .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography with gradients of polar/non-polar solvents.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR can resolve the dimethylamino group (δ ~2.2–2.5 ppm for –N(CH)) and carboximidamide protons (δ ~6.5–7.5 ppm for NH) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~184.23 g/mol) and fragmentation patterns.
- IR : Stretching frequencies for C=N (~1640 cm) and N–H (~3300 cm) validate functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocol : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is hygroscopic; store under inert gas (argon/nitrogen) at –20°C in airtight containers .
- Degradation Risks : Prolonged storage may lead to hydrolysis of the carboximidamide group. Regular stability testing via HPLC is advised .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring affect biological activity or reactivity?
- Methodology : Compare enantiomers (e.g., (R)- vs. (S)-configurations) using chiral HPLC or X-ray crystallography. For example, (R)-3-(Dimethylamino)pyrrolidine derivatives exhibit distinct binding affinities in receptor studies due to spatial orientation of the dimethylamino group .
- Case Study : In related carboximidamides, stereochemistry influences hydrogen-bonding networks, altering solubility and intermolecular interactions .
Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?
- Troubleshooting :
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Common issues include over-alkylation at the dimethylamino group or carboximidamide hydrolysis .
- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways. For example, elevated temperatures may favor nucleophilic substitution over coupling .
Q. How can computational methods (e.g., DFT, molecular docking) predict interactions of this compound with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or GPCRs). The carboximidamide group often participates in hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
